(2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine
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Overview
Description
(2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine is a chiral amine compound characterized by the presence of a cyclohexyl ring substituted with two methyl groups and a propan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation to introduce the methyl groups.
Introduction of the Amino Group: The amino group can be introduced via reductive amination, where a ketone or aldehyde precursor is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing catalysts and optimized reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the cyclohexyl ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(4-Methylcyclohexyl)propan-1-amine: Similar structure but with only one methyl group on the cyclohexyl ring.
(2R)-2-(4,4-Dimethylcyclohexyl)butan-1-amine: Similar structure with a butan-1-amine moiety instead of propan-1-amine.
Uniqueness
(2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine is unique due to the specific arrangement of its cyclohexyl ring and the presence of two methyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2R)-2-(4,4-dimethylcyclohexyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-9(8-12)10-4-6-11(2,3)7-5-10/h9-10H,4-8,12H2,1-3H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGOOBQUCGGFGG-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC(CC1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCC(CC1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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